1-methanesulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide
Description
Properties
IUPAC Name |
1-methylsulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S/c1-24(21,22)19-9-5-8-12(10-19)13(20)16-15-18-17-14(23-15)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3,(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXWPWKKYYRSTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methanesulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the piperidine ring: The piperidine ring can be introduced through nucleophilic substitution reactions.
Introduction of the methylsulfonyl group: This can be done by reacting the intermediate compound with methylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-methanesulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The target compound is distinguished by its piperidine-methanesulfonyl-carboxamide backbone , which is absent in most analogs. Key comparisons include:
a) Hydrazide-Based Oxadiazole Derivatives
Compounds 6c–6g () share the 5-phenyl-1,3,4-oxadiazole motif but replace the carboxamide with carbohydrazide groups. For example:
- 6c : Features a 4-methoxybenzylidene hydrazide, yielding a lower molecular weight (416.43 g/mol) and a melting point of 166–167°C .
- 6d : Incorporates a nitrobenzylidene group, resulting in a higher melting point (295–296°C) due to increased polarity .
The target compound’s carboxamide linkage may confer greater hydrolytic stability compared to the hydrazide derivatives, which are prone to decomposition under acidic conditions.
b) Bis-Heterocyclic Conjugates
describes bis-heterocycles like methylthio-linked pyrimidinyl bis-1,3,4-oxadiazoles [44], synthesized via S-alkylation.
c) Pyrazole-Substituted Analogs
Compound BJ49859 (CAS: 1210307-55-3) replaces the phenyl group with a 1-(propan-2-yl)-pyrazole, increasing molecular weight to 382.438 g/mol and altering electronic properties due to the pyrazole’s electron-rich nature .
Physicochemical Properties
The target compound’s moderate molecular weight (356.42 g/mol) suggests favorable solubility compared to higher-weight analogs like 6d (445.43 g/mol). However, the absence of melting point data limits direct comparisons of crystallinity .
Key Differentiators and Implications
- Stability : Carboxamide linkages are more stable than hydrazides, suggesting the target compound could have better in vivo performance.
Biological Activity
1-Methanesulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide is a synthetic compound notable for its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Structural Characteristics
The compound is characterized by:
- Piperidine Ring : A six-membered ring containing nitrogen, common in many pharmaceuticals.
- Oxadiazole Moiety : This five-membered ring contributes to the compound's biological reactivity and potential therapeutic effects.
- Methanesulfonyl Group : Enhances solubility and biological interaction.
Biological Activity Overview
1-Methanesulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine has shown significant promise in various biological assays:
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit antimicrobial properties. The specific compound has demonstrated effectiveness against Mycobacterium tuberculosis , primarily through its interaction with the enzyme DprE1 , crucial for bacterial cell wall synthesis.
Anticancer Potential
Studies have suggested that oxadiazole derivatives can inhibit cancer cell proliferation. For instance, compounds structurally related to 1-methanesulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine have shown cytotoxic effects against various cancer cell lines, indicating a potential role in cancer therapy .
The primary mechanism of action for 1-methanesulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine is believed to involve the inhibition of DprE1. This enzyme is critical for the biosynthesis of mycolic acids in the cell wall of Mycobacterium tuberculosis, thereby disrupting its growth and survival.
Case Study 1: Interaction with DprE1
A study highlighted the interaction between 1-methanesulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine and DprE1. The compound demonstrated a significant binding affinity which inhibited the enzyme's activity, leading to bactericidal effects against Mycobacterium tuberculosis in vitro .
Case Study 2: Cytotoxicity Against Cancer Cell Lines
In vitro studies have shown that similar oxadiazole derivatives exhibit IC50 values comparable to established anticancer drugs like doxorubicin. These compounds were tested against various cancer cell lines (e.g., A431 and Jurkat), revealing their potential as effective anticancer agents .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(4-nitrophenyl)-1,3,4-oxadiazole | Contains nitrophenyl group | Antimicrobial |
| N-(5-methylthiazol)-piperidine | Thiazole instead of oxadiazole | Anticancer |
| 3-(5-bromo-pyridin)-oxadiazole | Brominated pyridine moiety | Antifungal |
Q & A
Q. What are the common synthetic routes for 1-methanesulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide?
The synthesis typically involves multi-step pathways:
- Cyclization : Use phosphorus oxychloride (POCl₃) to cyclize hydrazide intermediates into the 1,3,4-oxadiazole ring .
- Coupling Reactions : React piperidine-3-carboxamide derivatives with sulfonylating agents (e.g., methanesulfonyl chloride) under basic conditions .
- Optimization : Reflux in polar aprotic solvents (e.g., DMF) with K₂CO₃ to enhance yield and purity .
Key intermediates are monitored via TLC and characterized by NMR and mass spectrometry .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- 1H/13C NMR : Signals for the oxadiazole ring (δ 7.3–8.0 ppm for aromatic protons) and piperidine methyl groups (δ 2.7–3.1 ppm) .
- LC/MS : Molecular ion peaks (e.g., m/z 402 for analogs) confirm molecular weight .
- Elemental Analysis : Validates purity (>95%) by matching calculated and observed C, H, N, S percentages .
Q. What in vitro biological activities have been reported for this compound class?
- Antimicrobial Activity : Agar diffusion assays show inhibition zones against S. aureus and E. coli, comparable to metronidazole .
- Anticancer Potential : Derivatives exhibit IC₅₀ values <10 µM against breast cancer (MCF-7) and other cell lines .
- Structure-Activity Relationship (SAR) : Activity depends on substituents at the oxadiazole and piperidine moieties .
Advanced Research Questions
Q. How can reaction yields be optimized for intermediates like 5-phenyl-1,3,4-oxadiazol-2-amine?
- Solvent Selection : DMF or ethanol improves solubility of aromatic intermediates .
- Catalysts : Use methanesulfonic acid under ultrasound irradiation to accelerate S-alkylation reactions .
- Temperature Control : Maintain 70–100°C during cyclization to prevent side reactions .
Post-synthesis, recrystallization from DMSO/water mixtures enhances purity .
Q. What strategies resolve contradictory bioactivity data across analogs?
- Substituent Variation : For example, replacing the 4-fluorophenyl group with a thiophene ring increases antimicrobial efficacy by 40% .
- Dose-Response Studies : Test compounds at multiple concentrations (e.g., 1–100 µM) to identify threshold effects .
- Targeted Assays : Use enzyme inhibition assays (e.g., urease or HDAC) to isolate mechanistic pathways .
Q. What molecular mechanisms underlie the anticancer activity of oxadiazole-piperidine hybrids?
- HDAC Inhibition : Trifluoroacetylthiophene-oxadiazole derivatives act as histone deacetylase inhibitors, inducing apoptosis .
- Reactive Oxygen Species (ROS) : Oxadiazole rings generate ROS, disrupting mitochondrial function in cancer cells .
- Cellular Uptake : Methanesulfonyl groups enhance lipophilicity, improving membrane permeability (logP ~2.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
